An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid, a substituted indole derivative of interest in pharmaceutical and life sciences research. Understanding these fundamental characteristics is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This document is structured to provide not only the available data for this specific molecule and its close structural analogs but also the underlying scientific principles and detailed experimental protocols for their determination.
Molecular Structure and Identity
3-(2-methyl-1H-indol-3-yl)propanoic acid belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The propanoic acid moiety at the C3 position and a methyl group at the C2 position of the indole ring are key structural features that dictate its physicochemical properties and potential biological activity.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol [1][2] |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CCC(=O)O |
| InChI Key | OJDOEXJZNZKRBK-UHFFFAOYSA-N[2] |
Solid-State Properties
Melting Point
The melting point is a critical parameter that provides information about the purity and solid-state stability of a compound. For crystalline solids, a sharp melting point range is indicative of high purity.
Comparative Analysis:
| Compound | Melting Point (°C) |
| 3-(2-Methyl-indol-1-yl)-propionic acid (Isomer) | 135[1] |
| Indole-3-propionic acid (Analogue) | 132-135[3] |
The presence of the 2-methyl group in the target molecule, compared to Indole-3-propionic acid, may slightly alter the crystal lattice packing and intermolecular interactions, potentially leading to a minor deviation in the melting point.
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is by using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 3-(2-methyl-1H-indol-3-yl)propanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.
Solution-State Properties
Solubility
Solubility is a crucial factor influencing a drug's absorption and distribution. The indole ring imparts a degree of hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, especially at pH values above its pKa.
Qualitative Solubility Profile (Predicted based on Analogue Data):
Based on the behavior of Indole-3-propionic acid, the solubility of 3-(2-methyl-1H-indol-3-yl)propanoic acid is expected to be:
-
High in polar organic solvents such as ethanol, methanol, DMSO, and dimethylformamide[4][5].
-
Slightly soluble to sparingly soluble in water, with solubility increasing in alkaline aqueous solutions due to the deprotonation of the carboxylic acid[3][4].
-
Poorly soluble in non-polar organic solvents like hexane and toluene[4].
Experimental Protocol for Qualitative Solubility Assessment:
A simple, yet effective, method for determining qualitative solubility involves the following steps:
Methodology:
-
Sample Preparation: Weigh a small, precise amount of 3-(2-methyl-1H-indol-3-yl)propanoic acid (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the sample in a clear vial.
-
Observation: Vortex the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 minutes).
-
Assessment: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble under those conditions.
Acidity Constant (pKa)
The pKa is the pH at which the ionized and non-ionized forms of the carboxylic acid group are present in equal concentrations. This parameter is vital for predicting the extent of a drug's absorption in different parts of the gastrointestinal tract and its interaction with biological targets.
Predicted pKa:
The pKa of the carboxylic acid group in 3-(2-methyl-1H-indol-3-yl)propanoic acid is expected to be in the range of 4.5 to 5.0, similar to other simple carboxylic acids.
Experimental Protocol for pKa Determination via Potentiometric Titration:
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7][8]
Methodology:
-
Solution Preparation: Prepare a standard solution of 3-(2-methyl-1H-indol-3-yl)propanoic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical determinant of a drug's ability to cross cell membranes and its overall pharmacokinetic profile.
Predicted Lipophilicity:
The presence of the indole ring and the methyl group suggests that 3-(2-methyl-1H-indol-3-yl)propanoic acid will be a moderately lipophilic compound.
Experimental Protocol for LogP Determination using the Shake-Flask Method:
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[9][10][11][12]
Methodology:
-
System Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) as the two phases. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Add a known amount of 3-(2-methyl-1H-indol-3-yl)propanoic acid to a mixture of the two phases in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Workflow for LogP Determination:
Caption: Workflow for LogP determination by the shake-flask method.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity and purity of 3-(2-methyl-1H-indol-3-yl)propanoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for indole derivatives.
Exemplary HPLC Method (Adaptable for the Target Compound):
The following method, based on the analysis of related indole compounds, can be adapted for 3-(2-methyl-1H-indol-3-yl)propanoic acid.[13][14][15]
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at the absorbance maximum of the indole ring (typically around 280 nm) or fluorescence detection for higher sensitivity (Excitation ~280 nm, Emission ~350 nm) |
| Injection Volume | 10-20 µL |
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the molecular structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons of the indole ring, the N-H proton, the methylene protons of the propanoic acid chain, the methyl protons at the C2 position, and the acidic proton of the carboxyl group.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[16][17]
4.2.2. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or the protonated molecule ([M+H]+) would be expected at m/z 203.24 or 204.25, respectively. Fragmentation patterns can provide further structural information.
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including:
-
A broad O-H stretch from the carboxylic acid.
-
A C=O stretch from the carboxylic acid.
-
N-H stretching from the indole ring.
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
-
C=C stretching from the aromatic ring.
Conclusion
The physicochemical properties of 3-(2-methyl-1H-indol-3-yl)propanoic acid are central to its development as a potential therapeutic agent or research tool. While experimental data for this specific molecule is not extensively published, a robust understanding of its properties can be inferred from closely related analogues. The experimental protocols detailed in this guide provide a solid foundation for researchers to determine these critical parameters in their own laboratories. A thorough characterization of its melting point, solubility, pKa, and lipophilicity, in conjunction with comprehensive analytical and spectroscopic analysis, will enable its effective application in drug discovery and development.
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Figure 1: Structure of 3-(2-methyl-1H-indol-3-yl)propanoic acid with proton labeling.